2-Phenyl-tetrahydrofuran

Übersicht

Beschreibung

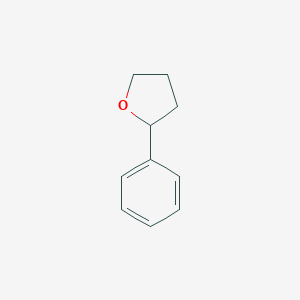

2-Phenyl-tetrahydrofuran is an organic compound belonging to the class of tetrahydrofurans, which are saturated five-membered ring compounds containing one oxygen atom The phenyl group attached to the second carbon of the tetrahydrofuran ring imparts unique chemical properties to this compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Phenyl-tetrahydrofuran can be synthesized through several methods. One common approach involves the cyclization of 2-phenyl-1,4-butanediol under acidic conditions. This reaction typically uses a strong acid such as sulfuric acid or hydrochloric acid as a catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which undergoes intramolecular nucleophilic attack to form the tetrahydrofuran ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the cyclization process. Additionally, solvent-free conditions or the use of green solvents may be employed to make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenyl-tetrahydrofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield this compound-3-ol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: this compound-3-one.

Reduction: this compound-3-ol.

Substitution: Various substituted phenyl-tetrahydrofurans depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

2-Phenyl-tetrahydrofuran is primarily utilized as a building block in organic synthesis. Its tetrahydrofuran ring structure allows for versatile functionalization, making it an essential intermediate in the preparation of various chemical compounds, including pharmaceuticals and agrochemicals. The compound can undergo several reactions, such as oxidation, reduction, and substitution, which facilitate the formation of more complex structures.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product | Description |

|---|---|---|

| Oxidation | This compound-3-one | Conversion to ketone via oxidation. |

| Reduction | This compound-3-ol | Conversion to alcohol via reduction. |

| Substitution | Various substituted phenyl-tetrahydrofurans | Formation of derivatives through substitution reactions. |

Biological Applications

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits potential antimicrobial and antifungal activities. It serves as a model compound for studying the biological activities of tetrahydrofuran derivatives. Preliminary studies suggest that modifications to the phenyl group can enhance these biological properties, making it a candidate for further pharmacological exploration .

Case Study: Antiviral Activity

In a study focusing on HIV protease inhibitors, compounds incorporating tetrahydrofuran rings demonstrated significant antiviral activity. For instance, the incorporation of a tris-tetrahydrofuran group into an inhibitor led to improved binding affinity and potency against resistant strains of HIV . This highlights the potential of PTHF derivatives in developing effective antiviral therapies.

Medicinal Chemistry

Therapeutic Agent Development

The medicinal chemistry field is actively exploring this compound for its therapeutic potential. Research is ongoing to investigate its derivatives for various pharmacological properties, including anti-inflammatory and analgesic effects. The unique structural characteristics of PTHF may contribute to its efficacy as a therapeutic agent .

Table 2: Potential Therapeutic Applications

| Application | Description |

|---|---|

| Antiviral | Development of inhibitors targeting viral proteases. |

| Antimicrobial | Investigating efficacy against bacterial and fungal infections. |

| Anti-inflammatory | Exploring derivatives for reducing inflammation. |

Industrial Applications

Specialty Chemicals and Materials

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its role as a solvent and reagent in various chemical processes underscores its importance in manufacturing environments. The compound's ability to dissolve a wide range of substances makes it valuable in formulations requiring specific solvent characteristics.

Wirkmechanismus

The mechanism of action of 2-Phenyl-tetrahydrofuran depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, influencing the compound’s binding affinity and activity. The tetrahydrofuran ring can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Tetrahydrofuran: A simpler analog without the phenyl group, used as a solvent and reagent in organic synthesis.

2-Methyl-tetrahydrofuran: A methyl-substituted analog with similar solvent properties but different reactivity.

2-Phenyl-furan: An unsaturated analog with a furan ring, exhibiting different chemical and biological properties.

Uniqueness: 2-Phenyl-tetrahydrofuran is unique due to the presence of both the phenyl group and the saturated tetrahydrofuran ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

2-Phenyl-tetrahydrofuran (2-Ph-THF) is a compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Synthesis

This compound is characterized by a tetrahydrofuran ring with a phenyl group attached at the 2-position. The synthesis of this compound typically involves the cyclization of phenolic precursors or the ring expansion of simpler tetrahydrofuran derivatives. Recent studies have explored various synthetic pathways, including metal-free conditions that enhance yield and selectivity .

Biological Activities

The biological activities of 2-Ph-THF are varied, including antimicrobial, anticancer, and herbicidal properties. Below are detailed findings from recent research:

Antimicrobial Activity

Research indicates that 2-Ph-THF exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Phytophthora infestans, a notorious plant pathogen. The compound demonstrated fungicidal effects by disrupting cell wall biosynthesis, leading to cell senescence and death .

Anticancer Properties

In vitro studies have shown that 2-Ph-THF possesses antiproliferative effects on cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, where it exhibited IC50 values in the low nanomolar range (10–33 nM), comparable to established chemotherapeutic agents . The mechanism appears to involve tubulin destabilization, which inhibits cell division by preventing microtubule polymerization .

Herbicidal Activity

The compound has also been evaluated for its herbicidal properties. It has been reported to be effective against several grass species while exhibiting selectivity towards important crop plants. This selective herbicidal action is attributed to its ability to interfere with specific biochemical pathways in target species .

The mechanisms underlying the biological activities of 2-Ph-THF are complex and multifaceted:

- Cell Wall Disruption: In fungi, 2-Ph-THF disrupts cell wall integrity, leading to morphological changes such as swelling and thickening of cell walls .

- Tubulin Interaction: In cancer cells, it interacts with tubulin at the colchicine-binding site, inhibiting polymerization and leading to cell cycle arrest in the G2/M phase .

- Biochemical Pathway Interference: Its herbicidal effects are thought to result from interference with specific metabolic pathways crucial for plant growth and development .

Case Studies

Several case studies have documented the efficacy of 2-Ph-THF in various applications:

- Case Study 1: A study on the antifungal activity against P. infestans demonstrated that treatment with 2-Ph-THF resulted in significant reductions in fungal biomass and viability, suggesting its potential as a natural fungicide for agricultural use.

- Case Study 2: In cancer research, treatment of MCF-7 cells with 2-Ph-THF led to a marked decrease in cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Biological Activity | Target Organism/Cell Line | IC50 Value (nM) | Mechanism of Action |

|---|---|---|---|

| Antifungal | P. infestans | Not specified | Cell wall disruption |

| Anticancer | MCF-7 breast cancer | 10–33 | Tubulin destabilization |

| Herbicidal | Various grass species | Not specified | Biochemical pathway interference |

Eigenschaften

IUPAC Name |

2-phenyloxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYYJCQVZHDEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936484 | |

| Record name | 2-Phenyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16133-83-8 | |

| Record name | 2-Phenyloxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.